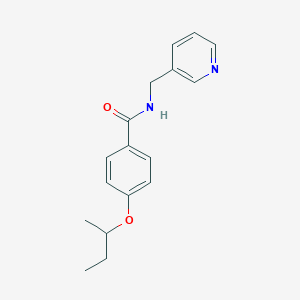

4-sec-butoxy-N-(3-pyridinylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-sec-butoxy-N-(3-pyridinylmethyl)benzamide, also known as BPN14770, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and Fragile X syndrome. It is a potent inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain.

Mecanismo De Acción

4-sec-butoxy-N-(3-pyridinylmethyl)benzamide is a selective inhibitor of PDE4D, an enzyme that breaks down cAMP in the brain. By inhibiting PDE4D, 4-sec-butoxy-N-(3-pyridinylmethyl)benzamide increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB). These proteins play a key role in synaptic plasticity, which is the ability of the brain to form and strengthen connections between neurons. By enhancing synaptic plasticity, 4-sec-butoxy-N-(3-pyridinylmethyl)benzamide has the potential to improve cognitive function in individuals with cognitive disorders.

Biochemical and Physiological Effects

4-sec-butoxy-N-(3-pyridinylmethyl)benzamide has been shown to increase cAMP levels in the brain, which leads to the activation of PKA and CREB. This activation results in the upregulation of genes involved in synaptic plasticity and the formation of new synapses. 4-sec-butoxy-N-(3-pyridinylmethyl)benzamide has also been shown to reduce inflammation in the brain, which is a hallmark of many cognitive disorders. In animal studies, 4-sec-butoxy-N-(3-pyridinylmethyl)benzamide has been found to improve memory and learning, as well as reduce anxiety and depression-like behaviors.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 4-sec-butoxy-N-(3-pyridinylmethyl)benzamide is its selectivity for PDE4D, which reduces the risk of off-target effects. It has also been found to be safe and well-tolerated in animal studies, with no significant side effects observed. However, one limitation of 4-sec-butoxy-N-(3-pyridinylmethyl)benzamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings. Another limitation is the lack of clinical data, which makes it difficult to assess its potential therapeutic efficacy in humans.

Direcciones Futuras

There are several future directions for the research and development of 4-sec-butoxy-N-(3-pyridinylmethyl)benzamide. One direction is to further investigate its potential therapeutic applications in cognitive disorders, particularly in clinical trials. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, more research is needed to fully understand the mechanism of action of 4-sec-butoxy-N-(3-pyridinylmethyl)benzamide and its effects on synaptic plasticity and cognitive function.

Métodos De Síntesis

The synthesis of 4-sec-butoxy-N-(3-pyridinylmethyl)benzamide involves the reaction of 4-bromo-N-(3-pyridinylmethyl)benzamide with sec-butylamine in the presence of a palladium catalyst. The reaction yields 4-sec-butoxy-N-(3-pyridinylmethyl)benzamide as the final product. The synthesis method has been optimized to achieve high yield and purity of the product.

Aplicaciones Científicas De Investigación

4-sec-butoxy-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in cognitive disorders. In preclinical studies, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Fragile X syndrome. It has also shown promise in improving memory and learning in healthy animals. 4-sec-butoxy-N-(3-pyridinylmethyl)benzamide has been found to be safe and well-tolerated in animal studies, with no significant side effects observed.

Propiedades

Nombre del producto |

4-sec-butoxy-N-(3-pyridinylmethyl)benzamide |

|---|---|

Fórmula molecular |

C17H20N2O2 |

Peso molecular |

284.35 g/mol |

Nombre IUPAC |

4-butan-2-yloxy-N-(pyridin-3-ylmethyl)benzamide |

InChI |

InChI=1S/C17H20N2O2/c1-3-13(2)21-16-8-6-15(7-9-16)17(20)19-12-14-5-4-10-18-11-14/h4-11,13H,3,12H2,1-2H3,(H,19,20) |

Clave InChI |

UPGLMEMYFGJSQF-UHFFFAOYSA-N |

SMILES |

CCC(C)OC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |

SMILES canónico |

CCC(C)OC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(3-acetylanilino)carbonyl]benzoate](/img/structure/B268754.png)

![N-[3-(isobutyrylamino)phenyl]isonicotinamide](/img/structure/B268755.png)

![Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B268757.png)

![Methyl 4-[(4-methoxyphenyl)carbamoyl]benzoate](/img/structure/B268758.png)

![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268760.png)

![4-methoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B268761.png)

![2-(4-chloro-2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268763.png)

![3-bromo-4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268765.png)

![2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268766.png)

![N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide](/img/structure/B268772.png)

![2-(2-methoxyethoxy)-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B268773.png)

![N-{4-[(butylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268775.png)

![N-{4-[(sec-butylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268776.png)

![2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268777.png)